molecular formula C26H20ClN5O3 B2478209 N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032002-11-1

N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2478209
CAS No.: 1032002-11-1
M. Wt: 485.93
InChI Key: IJLZOOHUFDMCFN-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 4-chlorophenyl acetamide group, and a 7-methyl moiety. The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity due to its electron-withdrawing properties, while the 4-chlorophenyl group may influence lipophilicity and target interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-15-3-6-17(7-4-15)24-30-26(35-31-24)21-13-32(25-20(23(21)34)12-5-16(2)28-25)14-22(33)29-19-10-8-18(27)9-11-19/h3-13H,14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLZOOHUFDMCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core naphthyridine structure, followed by the introduction of the oxadiazole and chlorophenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and oxadiazole ring are susceptible to hydrolysis under acidic or basic conditions:

Reaction Site Conditions Products Notes
Acetamide linkageAcidic (HCl, H₂O, reflux)2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetic acid + 4-chloroanilineCritical for prodrug activation .
1,2,4-Oxadiazole ringStrong base (NaOH, 100°C)3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid + ammoniaRing-opening yields carboxylic acid.

The naphthyridine’s 4-oxo group remains stable under mild hydrolysis but may tautomerize under extreme conditions .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

Reagent Conditions Product Application
Sodium methoxideDMF, 80°CMethoxy derivative at para positionModifies solubility and bioactivity.
AmmoniaHigh pressure, Cu catalyst4-Aminophenyl derivativeEnhances hydrogen-bonding potential .

Electron-withdrawing chlorine directs substitution to meta positions, but steric hindrance from adjacent groups limits reactivity .

Oxidation and Reduction

Key functional groups undergo redox transformations:

Reaction Reagent Outcome Significance
Oxidation of methyl group (naphthyridine)KMnO₄, H₂SO₄Carboxylic acid at the 7-methyl positionAlters pharmacokinetic properties .
Reduction of oxadiazoleH₂, Pd/CPartially saturated oxadiazole or ring cleavageReduces aromaticity for downstream coupling.

Coupling Reactions

The naphthyridine and oxadiazole rings enable cross-coupling:

Reaction Type Catalyst Product Utility
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives at the 4-methylphenyl groupExpands structural diversity .
Click chemistry (azide-alkyne)CuSO₄, sodium ascorbateTriazole-linked conjugatesFacilitates bioconjugation .

Stability Under Ambient Conditions

The compound demonstrates moderate stability:

Factor Effect
LightDegrades via radical pathways (oxadiazole ring)
MoistureHydrolysis of acetamide accelerates above 60°C
pHStable in pH 5–7; decomposes in strongly acidic/basic media

Storage recommendations include desiccated, low-temperature environments .

Key Research Findings

  • The oxadiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles, enabling targeted modifications .

  • Hydrolysis of the acetamide group is a primary metabolic pathway, as inferred from structurally related compounds.

  • Coupling reactions at the 4-methylphenyl substituent improve binding affinity in antibacterial assays .

This reactivity profile positions the compound as a versatile intermediate for developing antibacterial and anticancer agents. Further studies should explore kinetic parameters and catalytic optimization for large-scale synthesis.

Scientific Research Applications

Antibacterial Properties
Research indicates that compounds containing oxadiazole and naphthyridine moieties exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways.

Antifungal Activity
The antifungal potential of this compound appears promising. The oxadiazole ring may interfere with fungal sterol biosynthesis by inhibiting cytochrome P450 enzymes (CYP51), which are crucial for ergosterol production in fungal cell membranes. This mechanism is akin to that observed in azole antifungals.

Anticancer Activity
In vitro studies have highlighted the anticancer properties of related compounds. The presence of the naphthyridine structure is believed to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.

Case Studies

Case Study 1: Antibacterial Screening
A study conducted on a series of oxadiazole derivatives revealed that compounds with substituted phenyl groups exhibited enhanced antibacterial activity against Bacillus subtilis and Salmonella typhi. The tested compound showed moderate to strong inhibitory effects compared to standard antibiotics.

Case Study 2: Anticancer Efficacy
Another investigation into naphthyridine derivatives indicated that modifications to the phenyl ring significantly impacted cytotoxicity. The compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin in several cancer cell lines.

Research Implications

The diverse biological activities associated with N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide suggest its potential as a lead compound for drug development targeting bacterial infections, fungal diseases, and cancer therapies. Further studies are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms governing its bioactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and naphthyridine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

1,8-Naphthyridine Derivatives

  • Compound 5a4 (1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide):
    • Core : Shares the 1,8-naphthyridine backbone with the target compound but replaces the oxadiazole ring with a carboxamide group.
    • Substituents : Features a 4-chlorobenzyl group and a carboxamide-linked 4-chlorophenyl moiety.
    • Physicochemical Properties :
  • Molecular weight: 424.28 g/mol .
  • IR spectral C=O stretches at 1686.4 cm⁻¹ (keto) and 1651.1 cm⁻¹ (amide) . Notable Features: The carboxamide group may reduce metabolic stability compared to the oxadiazole ring in the target compound.

Triazole-Containing Analogues

  • Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide):
    • Core : Utilizes a 1,2,3-triazole ring instead of 1,8-naphthyridine.
    • Substituents : Includes a naphthalenyloxy group and a 4-chlorophenyl acetamide.
    • Physicochemical Properties :
  • Molecular weight: 393.11 g/mol .
  • IR spectral C=O stretch at 1678 cm⁻¹ (amide) and C-Cl at 785 cm⁻¹ . Notable Features: The triazole ring, synthesized via 1,3-dipolar cycloaddition, offers click chemistry advantages but lacks the electron-withdrawing effects of oxadiazole .
Comparative Analysis Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) IR C=O Stretches (cm⁻¹) Notable Features
Target Compound 1,8-Naphthyridine Oxadiazole, 4-chlorophenyl, 7-methyl ~475 (estimated) ~1678 (amide), ~1606* Enhanced metabolic stability from oxadiazole
5a4 1,8-Naphthyridine Carboxamide, 4-chlorobenzyl 424.28 1686.4, 1651.1 Carboxamide for hydrogen bonding
6m 1,2,3-Triazole Naphthalenyloxy, 4-chlorophenyl 393.11 1678 Triazole for modular synthesis

*Estimated based on oxadiazole C=N-O vibrations in related compounds.

Computational and Crystallographic Tools
  • SHELX Software : Widely used for crystallographic refinement (e.g., resolving 1,8-naphthyridine derivatives’ crystal structures) .
  • Multiwfn : Employed for wavefunction analysis (e.g., electron localization, bond orders) to predict reactivity and stability .

Biological Activity

N-(4-chlorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H20ClN3O3C_{19}H_{20}ClN_{3}O_{3} with a molecular weight of 373.8 g/mol. The structural complexity includes a naphthyridine core and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of naphthyridine enhances these effects due to its ability to intercalate DNA and disrupt replication processes .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT29 (Colon)12.5Apoptosis Induction
Compound BMCF7 (Breast)15.0DNA Intercalation
N-(4-chlorophenyl)-2-{...}A549 (Lung)TBDTBD

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. The oxadiazole ring system is known to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated strong inhibitory effects against Salmonella typhi and Bacillus subtilis .

Table 2: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18
N-(4-chlorophenyl)-2-{...}S. typhiTBD

Anti-inflammatory and Analgesic Effects

Compounds with similar structural features have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. This suggests that N-(4-chlorophenyl)-2-{...} could also possess analgesic properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes such as human deacetylase Sirtuin 2 (HDSirt2), which is involved in cancer progression.
  • DNA Interaction : The naphthyridine structure allows for interaction with DNA, leading to disruption of replication and transcription processes.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its analgesic effects.

Case Studies

Several studies have explored the pharmacological potential of compounds with similar structures:

  • A study published in the Journal of Medicinal Chemistry demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, suggesting a promising pathway for drug development .
  • Another research article highlighted the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .

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